molecular formula C20H16ClN3O4 B2528913 1-(2-chlorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941903-44-2

1-(2-chlorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2528913
CAS RN: 941903-44-2
M. Wt: 397.82
InChI Key: KGPWLWFOBNBGIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and optimization of conditions to achieve high yields and purity. In the case of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, the synthesis was achieved through the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid. The optimal conditions for this reaction were determined to be a molar ratio of reactants ([2-chloro-3-amino-4-methylpyridine:2-chlorooctanic acid:POCl3:Et3N] at 1:1:1:1.1), a reaction temperature of 81°C, and a reaction time of 3.5 hours. Under these conditions, the yield and purity of the target product were found to be 90.3% and 99.5%, respectively .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. X-ray diffraction analysis is a powerful tool for unambiguously assigning the structure of such compounds. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was confirmed using X-ray diffraction analysis data. This level of structural analysis is essential for confirming the identity of synthesized compounds and for further studies on their properties and activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of organic compounds can be complex and require careful analysis to ensure the desired product is obtained. The synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is an example of a reaction that was optimized through the careful selection of reactants, molar ratios, temperature, and reaction time. The high yield and purity indicate that the reaction was successful and that the product could be used for further applications without the need for extensive purification .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties are important for predicting the behavior of the compound in various environments and for its potential applications. For example, the antioxidant activity of a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was screened, and several compounds were identified as potent antioxidants. The activity of these compounds was compared to well-known antioxidants like ascorbic acid, with some derivatives showing even higher activity. These findings suggest that the physical and chemical properties of these compounds make them suitable for use as antioxidants, which could have implications for their use in pharmaceuticals or as dietary supplements .

Scientific Research Applications

Synthesis and Structural Analysis

The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate leads to the formation of various pyridine derivatives, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates. This process highlights the compound's utility in synthesizing dihydropyridine derivatives with potential biological activities. The structural analysis of these compounds, confirmed by X-ray diffraction, provides insight into their molecular configuration and potential interaction with biological targets (O'callaghan et al., 1999).

Antitubercular Activity

Research into novel dihydropyridine derivatives has shown significant anti-tubercular activity. New derivatives of 1,4-dihydropyridine were synthesized using Hantzsch condensation, where dicyclohexyl and different dicyclohexylcarbamoyl substituents were introduced at the C-3 and C-5 positions of the DHP ring. These compounds exhibited a good ability to inhibit the growth of mycobacterium tuberculosis, with aromatic carboxamide containing compounds being more potent than cyclohexyl derivatives. This indicates the compound's potential as a scaffold for developing new antitubercular agents (Iman et al., 2015).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-11-15(24(27)28)8-9-18(13)22-19(25)16-6-4-10-23(20(16)26)12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPWLWFOBNBGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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